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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitroaniline

Cat. No.: B082889

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
Bromo-4-fluoro-6-nitroaniline (CAS Number: 10472-88-5). While a complete set of publicly
available experimental spectra for this specific compound is not readily available, this
document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics based on data from structurally related compounds.
This information is intended to serve as a valuable reference for the identification,
characterization, and quality control of 2-Bromo-4-fluoro-6-nitroaniline in a research and
development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for tH and 3C NMR,
characteristic IR absorption bands, and expected mass-to-charge ratios for the molecular ion in
mass spectrometry. These predictions are derived from the analysis of similar compounds,
including various bromo-, fluoro-, and nitro-substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The *H NMR spectrum is expected to show two aromatic protons. Due
to the electronegativity of the fluorine and nitro groups and the anisotropic effect of the bromine
atom, these protons will appear as doublets in the downfield region of the spectrum. The
coupling constants will be indicative of their meta relationship.
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Predicted *H NMR Data

Chemical Shift (3, ppm) Multiplicity
8.1-8.3 d
7.8-8.0 d
5.0 - 6.0 (broad) S

13C NMR (Carbon NMR): The 13C NMR spectrum will display six distinct signals corresponding
to the six carbon atoms in the aromatic ring. The chemical shifts are influenced by the nature of
the substituents. The carbon atoms attached to the bromine, fluorine, and nitro groups will have
characteristic chemical shifts.

Predicted 3C NMR Data

Carbon Atom Predicted Chemical Shift (5, ppm)
C-NH:z 145 - 150
C-Br 110 - 115
C-H (meta to -NO2) 125 - 130
C-F 155 - 160 (d, 1JC-F = 240-250 Hz)
C-H (ortho to -NO2) 120 - 125
C-NO2 140 - 145

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional
groups present in the molecule. The N-H stretching of the amine group, the asymmetric and
symmetric stretching of the nitro group, and the C-F and C-Br stretching vibrations will be the

most prominent features.
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Predicted IR Absorption Data

Functional Group Characteristic Wavenumber (cm™1)
N-H Stretch (Amine) 3300 - 3500

C-H Stretch (Aromatic) 3000 - 3100

NO2z2 Asymmetric Stretch 1520 - 1560

NO2 Symmetric Stretch 1340 - 1370

C=C Stretch (Aromatic) 1450 - 1600

C-F Stretch 1200 - 1250

C-Br Stretch 550 - 650

Mass Spectrometry (MS)

The mass spectrum of 2-Bromo-4-fluoro-6-nitroaniline is expected to show a prominent
molecular ion peak (M*). Due to the presence of bromine, an isotopic peak (M+2) of nearly
equal intensity will also be observed, which is a characteristic feature of bromine-containing
compounds.

Predicted Mass Spectrometry Data

lon Expected m/z
[M]* 234
[M+2]* 236

Experimental Protocols

While specific experimental protocols for 2-Bromo-4-fluoro-6-nitroaniline are not available,
the following are general methodologies that would be employed for its spectroscopic analysis.

NMR Spectroscopy:
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o Sample Preparation: A few milligrams of the sample would be dissolved in a deuterated
solvent such as deuterochloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).

 Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
300 MHz or higher for *tH NMR and 75 MHz or higher for 13C NMR.

o Data Acquisition: Standard pulse sequences would be used to acquire the *H and 3C NMR
spectra.

IR Spectroscopy:

o Sample Preparation: The solid sample would be prepared as a potassium bromide (KBr)
pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: The spectrum would be recorded in the mid-IR range (typically 4000-400
cm™1).

Mass Spectrometry:

o Sample Introduction: The sample would be introduced into the mass spectrometer via a
direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph
(LC-MS).

« lonization: Electron ionization (EI) is a common technique for this type of molecule.

e Analysis: The ions would be separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole or time-of-flight).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-Bromo-4-fluoro-6-nitroaniline.
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Caption: Workflow of Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-fluoro-6-nitroaniline:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082889#spectroscopic-data-nmr-ir-ms-of-2-bromo-4-
fluoro-6-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b082889?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

